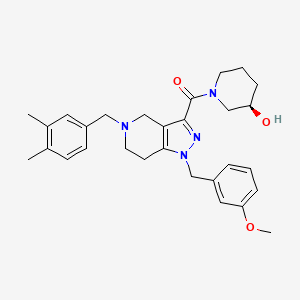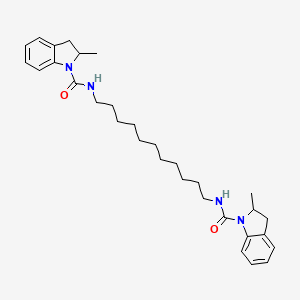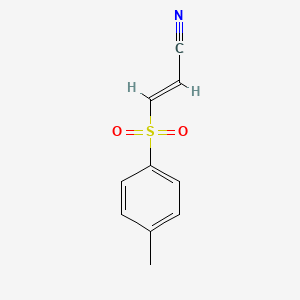![molecular formula C60H81N11O17S B1667838 (3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan CAS No. 115295-08-4](/img/structure/B1667838.png)
(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan
描述
The compound (3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final steps involve deprotection and purification to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions efficiently. These machines are capable of performing the necessary protection, coupling, and deprotection steps in a controlled environment, ensuring high yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and amino groups can be oxidized under specific conditions.
Reduction: Certain functional groups can be reduced to simpler forms.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzyme activity.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- **(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and functional groups, which confer unique properties and potential applications. Its complex structure allows for diverse interactions and reactions, making it a valuable compound for research and development.
属性
IUPAC Name |
(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H81N11O17S/c1-6-8-19-39(65-52(76)42(62)29-37-24-26-40(72)27-25-37)35-64-44(23-15-16-28-61)53(77)68-47(31-38-34-63-43-22-14-13-20-41(38)43)55(79)66-45(21-9-7-2)54(78)69-49(33-51(75)88-89(84,85)86)56(80)67-46(30-36-17-11-10-12-18-36)57(81)71-58(82)48(32-50(73)74)70-59(83)87-60(3,4)5/h6,8,10-14,17-20,22,24-27,34,39,42,44-49,63-64,72H,1,7,9,15-16,21,23,28-33,35,61-62H2,2-5H3,(H,65,76)(H,66,79)(H,67,80)(H,68,77)(H,69,78)(H,70,83)(H,73,74)(H,71,81,82)(H,84,85,86)/b19-8+/t39-,42-,44+,45-,46-,47-,48+,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOETRFWZHGEM-LAZFATJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NCC(C=CC=C)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCCN)NC[C@H](/C=C/C=C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H81N11O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115295-08-4 | |
| Record name | BC 197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115295084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


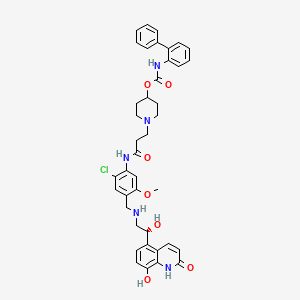
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
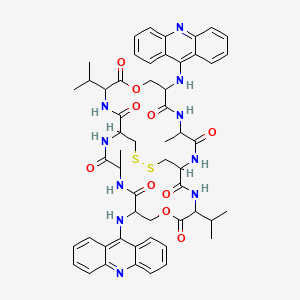
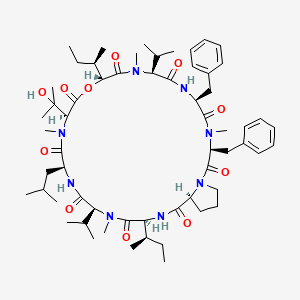
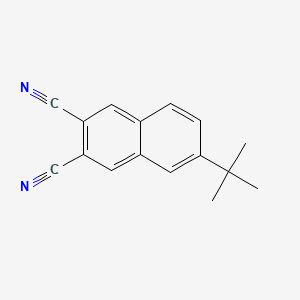
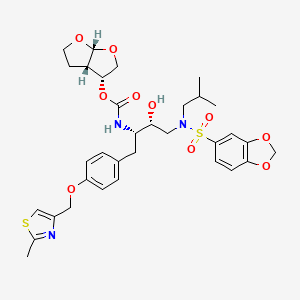
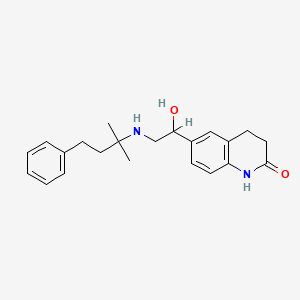
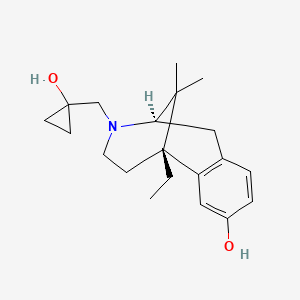
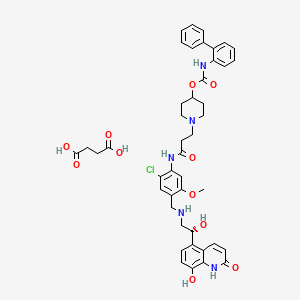
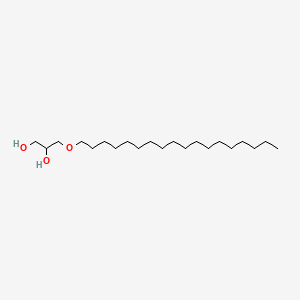
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
